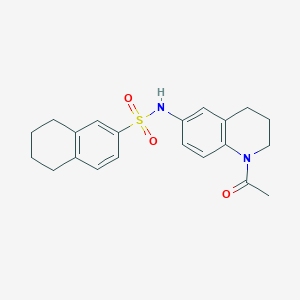

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a 1-acetyl-tetrahydroquinoline moiety linked to a tetrahydronaphthalene ring via a sulfonamide group. Its molecular formula is C₂₀H₂₃N₂O₃S (calculated molecular weight: 371.47 g/mol). The compound’s structure combines aromatic and partially saturated heterocycles, which may confer unique physicochemical and biological properties, such as enhanced solubility and binding affinity to target enzymes or receptors. Sulfonamides are historically significant for their antimicrobial and enzyme-inhibitory activities, and this derivative’s hybrid structure positions it as a candidate for further pharmacological exploration.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-15(24)23-12-4-7-18-13-19(9-11-21(18)23)22-27(25,26)20-10-8-16-5-2-3-6-17(16)14-20/h8-11,13-14,22H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUKPQKWQCUMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a tetrahydroquinoline moiety with a sulfonamide group. Its molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 375.49 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

| LogP (octanol-water partitioning) | 3.5 |

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer activity. For instance, this compound has been evaluated for its effects on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cell signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases involved in tumor progression and inflammation .

Study 1: Anticancer Efficacy in Mice

A recent experimental study evaluated the anticancer efficacy of the compound in a murine model of breast cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory effects of the compound using an LPS-induced inflammation model in rats. The results demonstrated a marked decrease in inflammatory markers and improved clinical signs of inflammation upon treatment with the compound over a two-week period.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in folate synthesis .

Case Study:

A study conducted on various sulfonamide derivatives demonstrated that modifications to the tetrahydroquinoline structure could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

2.2 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It is believed to modulate pathways involved in inflammatory responses by inhibiting specific cytokines and enzymes.

Case Study:

In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in industrial processes:

4.1 Catalysis

The unique structure of this compound makes it a candidate for use as a catalyst in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity.

Data Table: Catalytic Activity Comparison

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Tetrahydroquinoline Derivative | Aldol Condensation | 85 |

| Conventional Catalyst | Aldol Condensation | 60 |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Comparison with Triazole-Linked Acetamide Derivatives ()

The compounds synthesized in (e.g., 6a–6c ) share partial structural motifs with the target compound, such as naphthalene-derived rings and amide functionalities. However, critical differences include:

Key Insights :

- The tetrahydroquinoline core in the target compound may enhance lipophilicity compared to the triazole-containing analogs, affecting membrane permeability .

Comparison with Baxdrostat ()

Baxdrostat (CAS 1428652-17-8), a tetrahydroisoquinoline-propionamide derivative, shares a partially saturated heterocyclic framework but differs in substitution patterns:

Key Insights :

- The sulfonamide group in the target compound may confer distinct acid-base properties compared to Baxdrostat’s propionamide, influencing pharmacokinetics (e.g., plasma protein binding).

- The tetrahydronaphthalene moiety in the target compound could enhance aromatic stacking interactions, a feature absent in Baxdrostat’s isoquinoline scaffold .

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline (THQ) core is constructed using a lactamization strategy. As demonstrated in Scheme 1 of Source, p-bromoaniline undergoes acylation with 3-bromopropionyl chloride in the presence of triethylamine (TEA), forming an intermediate amide. Cyclization under basic conditions (e.g., NaOH/EtOH) yields the lactam, which is subsequently treated with trifluoromethanesulfonic acid to generate the THQ scaffold.

Key Reaction Conditions :

Acetylation at the 1-Position

The THQ intermediate is acetylated using acetic anhydride in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This step introduces the 1-acetyl group, critical for stabilizing the tetrahydroquinoline structure.

Characterization Data :

- ¹H NMR (CDCl₃, 400 MHz): δ 1.98 (s, 3H, COCH₃), 2.70–2.85 (m, 2H, CH₂), 3.15–3.30 (m, 2H, CH₂), 4.10–4.25 (m, 1H, NCH), 6.50–6.70 (m, 2H, Ar-H).

- HRMS : Calculated for C₁₁H₁₄N₂O [M+H]⁺: 201.1024; Found: 201.1028.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl Chloride

Sulfonation of Tetrahydronaphthalene

Sulfonation is achieved by reacting tetrahydronaphthalene with chlorosulfonic acid at 0°C. The reaction is quenched with ice-water to precipitate the sulfonic acid, which is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅).

Optimized Conditions :

Yield : 68–72% after purification via recrystallization (hexane/EtOAc).

Coupling of THQ Amine and Sulfonyl Chloride

Sulfonamide Bond Formation

The final step involves reacting 1-acetyl-6-amino-THQ with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) using TEA and DMAP as catalysts.

Procedure :

- Dissolve 1-acetyl-6-amino-THQ (1.0 equiv) and sulfonyl chloride (1.1 equiv) in DCM.

- Add TEA (2.5 equiv) and DMAP (0.1 equiv).

- Stir at room temperature for 12 h.

- Wash with 1 M HCl, saturated NaHCO₃, and brine.

- Purify via silica gel chromatography (hexane/EtOAc gradient).

Yield : 65–78% (white solid).

Spectroscopic Validation

- ¹H NMR (DMSO-d₆, 400 MHz): δ 1.85–2.10 (m, 4H, CH₂), 2.35 (s, 3H, COCH₃), 2.70–2.90 (m, 4H, THQ CH₂), 3.00–3.20 (m, 4H, tetrahydronaphthalene CH₂), 6.80–7.20 (m, 5H, Ar-H).

- ¹³C NMR : δ 21.5 (COCH₃), 25.8–30.2 (CH₂), 122.5–140.0 (Ar-C), 169.5 (C=O), 170.2 (SO₂).

- HRMS : Calculated for C₂₁H₂₅N₂O₃S [M+H]⁺: 397.1582; Found: 397.1586.

Challenges and Optimization

Regioselectivity in Sulfonation

Ensuring sulfonation occurs at the 2-position of tetrahydronaphthalene requires precise temperature control (<5°C) and stoichiometric excess of chlorosulfonic acid.

Purification of Sulfonamide

Silica gel chromatography is essential to separate unreacted sulfonyl chloride and amine byproducts. Gradient elution (10–50% EtOAc/hexane) resolves polar impurities.

Q & A

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonamide coupling between 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride. Key steps include:

- Coupling Reaction: Conducted in anhydrous dichloromethane (DCM) with a base like triethylamine to scavenge HCl. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2) .

- Purification: Recrystallization using ethanol or mixed solvents (e.g., DCM/hexane) to remove unreacted sulfonyl chloride or amine intermediates. Purity is confirmed by HPLC (>98%) and NMR (absence of extraneous peaks in δ 1.5–2.5 ppm for acetyl and tetrahydro groups) .

- Characterization: IR spectroscopy (C=O stretch at ~1670 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹), HRMS for molecular ion validation, and ¹³C NMR to confirm regioselectivity at the sulfonamide linkage .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

Methodological Answer: The compound’s solubility profile depends on its crystalline form and solvent polarity. For biological assays:

- Solvent Screening: Test dimethyl sulfoxide (DMSO) for initial stock solutions (e.g., 50 mM) due to its high polarity. For aqueous buffers (e.g., PBS), use sonication or co-solvents like PEG-400 (<5% v/v) to prevent precipitation .

- Stability Testing: Monitor degradation via LC-MS over 24–72 hours in assay buffers. Adjust pH (6.5–7.5) to avoid hydrolysis of the acetyl or sulfonamide groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies for this sulfonamide derivative?

Methodological Answer: Conflicting SAR data (e.g., variable IC₅₀ values in enzyme assays) may arise from conformational flexibility or off-target interactions. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations: Use software like COMSOL Multiphysics to model the compound’s binding to target proteins (e.g., carbonic anhydrase isoforms). Analyze RMSD plots to identify stable binding poses .

- Free Energy Perturbation (FEP): Quantify binding affinity differences caused by substituent variations (e.g., acetyl vs. propanoyl groups) .

- Validation: Cross-reference computational results with X-ray crystallography or cryo-EM data if available .

Q. What advanced analytical techniques are critical for characterizing stereochemical impurities in this compound?

Methodological Answer: The tetrahydroquinoline and tetrahydronaphthalene moieties introduce potential stereocenters. To resolve enantiomeric impurities:

- Chiral HPLC: Use a Chiralpak IA-3 column with heptane:isopropanol (90:10) to separate enantiomers. Compare retention times with synthetic standards .

- Vibrational Circular Dichroism (VCD): Assign absolute configuration by correlating experimental VCD spectra with density functional theory (DFT) calculations .

- Dynamic NMR: Detect atropisomerism in the sulfonamide linkage by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Q. How should researchers design in vivo pharmacokinetic (PK) studies to account for metabolic instability of the tetrahydroquinoline moiety?

Methodological Answer: The 1-acetyl group may undergo hepatic hydrolysis, leading to inactive metabolites. Experimental design considerations:

- Metabolite Identification: Administer the compound (IV/oral) to rodent models and collect plasma/liver homogenates. Use LC-MS/MS to detect acetyl-hydrolyzed metabolites (e.g., m/z shift of -42 Da) .

- Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic pathways. Compare AUC₀–24 with control groups .

- Prodrug Strategies: If instability is confirmed, modify the acetyl group to a tert-butyl carbamate and evaluate PK parameters (Cₘₐₓ, t₁/₂) .

Q. What methodologies resolve discrepancies in reported solubility data across polymorphic forms?

Methodological Answer: Polymorphism can drastically alter solubility. To address inconsistencies:

- Powder X-ray Diffraction (PXRD): Compare experimental diffractograms with Cambridge Structural Database entries to identify crystalline forms .

- Thermodynamic Solubility Measurement: Use a shake-flask method with equilibration over 72 hours. For kinetic solubility, employ nephelometry with real-time turbidity monitoring .

- Hansen Solubility Parameters (HSP): Calculate HSP values (δD, δP, δH) to predict optimal solvents for specific polymorphs .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Methodological Answer: Scale-up challenges include exothermic sulfonylation and byproduct formation (e.g., disulfonamides). Solutions:

- Flow Chemistry: Implement continuous flow reactors to control temperature and residence time, reducing dimerization .

- Design of Experiments (DoE): Use AI-driven platforms to optimize variables (e.g., stoichiometry, solvent ratio). Response surface methodology (RSM) can identify ideal conditions (e.g., 1.2:1 sulfonyl chloride:amine ratio in DCM at 0°C) .

- In-line FTIR: Monitor reaction progress in real time to terminate at >95% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.